6-Aminoquinoline-3-carboxylic acid

Catalog No.
S958237
CAS No.
21872-88-8
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminoquinoline-3-carboxylic acid

CAS Number

21872-88-8

Product Name

6-Aminoquinoline-3-carboxylic acid

IUPAC Name

6-aminoquinoline-3-carboxylic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,11H2,(H,13,14)

InChI Key

PGDNKBDGDCLWKF-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(C=C2C=C1N)C(=O)O

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)C(=O)O

6-Aminoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2C_{10}H_{8}N_{2}O_{2} and a molecular weight of 188.18 g/mol. It features a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound has amino and carboxylic acid functional groups, which contribute to its chemical reactivity and biological activity. Its structure can be represented as follows:

text
N / \ C C / \ C C / \ / \ C C---C C \ / \ / C C \ / C---C | COOH

This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Amidation: The carboxylic acid can react with amines to form amides, which are important in pharmaceutical applications.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Condensation Reactions: It can react with unsaturated carboxylic acids to form various derivatives, such as N-quinolylaspartic acids .

Research indicates that 6-Aminoquinoline-3-carboxylic acid exhibits significant biological activity, particularly as an antibacterial agent. Compounds containing the quinoline structure have been studied for their ability to inhibit bacterial growth and are often evaluated for their efficacy against various strains of bacteria. Additionally, derivatives of this compound have shown promise in anti-inflammatory and antitumor activities. The presence of the amino and carboxylic acid groups enhances its interaction with biological targets .

Several methods are employed for the synthesis of 6-Aminoquinoline-3-carboxylic acid:

  • Direct Amination: This method involves the direct reaction of quinoline derivatives with amines under specific conditions to introduce the amino group at the desired position.
  • Carboxylation: Starting from 6-aminoquinoline, carboxylation can be achieved using carbon dioxide under high pressure in the presence of a catalyst.
  • Refluxing Conditions: Synthesis can also be conducted under reflux conditions using appropriate solvents and catalysts to enhance yields and reduce reaction times .

6-Aminoquinoline-3-carboxylic acid finds applications in:

  • Medicinal Chemistry: As a precursor for synthesizing various pharmaceutical compounds, particularly those targeting bacterial infections.
  • Research: Used in studies investigating the biological activities of quinoline derivatives.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its antibacterial properties .

Interaction studies involving 6-Aminoquinoline-3-carboxylic acid focus on its binding affinity to various biological targets, including enzymes and receptors associated with bacterial metabolism. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, it has been shown to interact effectively with certain bacterial enzymes, inhibiting their function and thereby exhibiting antibacterial properties .

Several compounds share structural similarities with 6-Aminoquinoline-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-Aminoquinoline-6-carboxylic acidC10H8N2O2C_{10}H_{8}N_{2}O_{2}0.98
3-Aminoquinoline-5-carboxylic acidC10H8N2O2C_{10}H_{8}N_{2}O_{2}0.96
8-Aminoquinoline-4-carboxylic acidC10H8N2O2C_{10}H_{8}N_{2}O_{2}0.94
4-Aminoisoquinoline-6-carboxylic acidC10H8N2O2C_{10}H_{8}N_{2}O_{2}0.92
3-Aminoquinoline-8-carboxylic acidC10H8N2O2C_{10}H_{8}N_{2}O_{2}0.90

The uniqueness of 6-Aminoquinoline-3-carboxylic acid lies in its specific substitution pattern on the quinoline ring, which influences its biological activity and reactivity compared to these similar compounds .

XLogP3

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Wikipedia

6-Aminoquinoline-3-carboxylic acid

Dates

Modify: 2023-08-16

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